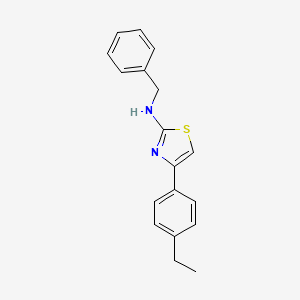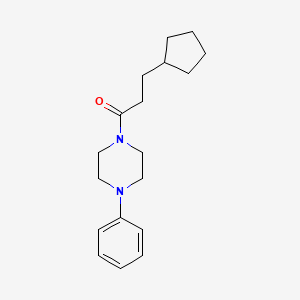
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as FUB 144, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component found in marijuana, delta-9-tetrahydrocannabinol (THC), but it does not produce the same psychoactive effects.
Mecanismo De Acción
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 acts on the endocannabinoid system, which is a complex cell-signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. Specifically, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 can modulate the activity of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated.
Direcciones Futuras
Future research on N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 could focus on its potential therapeutic applications in treating various medical conditions, as well as its neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144, as well as its long-term safety and toxicity. Finally, studies could investigate the potential use of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is synthesized through a multi-step process involving the reaction of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and N,N-dimethylformamide. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been studied for its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and depression. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-12-5-4-9(7-11(12)16-17-18)15-13(19)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRQAWLAXLQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CO3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)


![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)


![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)

![5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)